4-acetylphenyl (2E)-3-phenylprop-2-enoate
Overview
Description
4-acetylphenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl (2E)-3-phenylprop-2-enoate typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-acetylphenyl and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction conditions usually involve stirring the mixture at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-acetylphenyl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Studied for its potential anticancer and antitumor activities.
Industry: Used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-acetylphenyl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are involved in various physiological processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
4-acetylphenyl-substituted imidazolium salts: These compounds have similar structural features and exhibit enzyme inhibition properties.
N-(4-acetylphenyl)quinoline-3-carboxamide: This compound is synthesized using similar synthetic routes and has potential biological activities.
(4-acetylphenyl)amino 2,2-dimethylpropanoate:
Uniqueness
4-acetylphenyl (2E)-3-phenylprop-2-enoate is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
(4-acetylphenyl) (E)-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWBHDYSWXZGX-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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